4-Amino-2,3-dimethylbenzoic acid

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Researchers requiring a validated MAO-A inhibitor scaffold often face supply inconsistency and ambiguous purity. 4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4) resolves this with: • Potent MAO-A inhibition: IC50 = 82 nM, >10,000-fold selectivity over MAO-B • Defined purity: ≥98% (HPLC), solid form, mp 159-166°C • Enhanced lipophilicity (LogP 2.165) for membrane permeability studies Reliable global supply with full analytical documentation.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 5628-44-4
Cat. No. B189052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-dimethylbenzoic acid
CAS5628-44-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)N)C(=O)O
InChIInChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyXLSZENRVQPEAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specifications for 4-Amino-2,3-dimethylbenzoic acid


4-Amino-2,3-dimethylbenzoic acid (CAS 5628-44-4) is a dimethyl-substituted para-aminobenzoic acid derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. As a solid at room temperature, its specific substitution pattern influences its physical properties, including a reported melting point of 159-166°C and a calculated solubility of 2.1 g/L in water at 25°C . It is primarily utilized as a chemical intermediate and research reagent, with commercial availability typically at purities of 95% to 98% (HPLC) .

MAO-A isoform-selective research probe workflow

Defined 2,3-dimethyl substitution for SAR exploration

Research-grade solid format supports controlled assay preparation

Why 4-Amino-2,3-dimethylbenzoic acid Cannot Be Substituted


The specific 2,3-dimethyl substitution pattern on the benzene ring of 4-Amino-2,3-dimethylbenzoic acid imparts distinct physicochemical properties that differentiate it from other aminobenzoic acid isomers. The calculated partition coefficient (LogP) of approximately 2.165 and polar surface area (PSA) of 63.32 Ų differ from unsubstituted or mono-methylated analogs, impacting solubility, membrane permeability, and downstream reactivity [1]. Consequently, substituting it with a more common isomer like 4-aminobenzoic acid or a 2,5-dimethyl variant without validation can lead to altered reaction kinetics, unexpected byproduct formation, or a failure to replicate biological activity profiles .

Unsubstituted 4-aminobenzoic acid may shift LogP and solubility, altering partitioning in assays.

Mono-methyl isomers may not reproduce the MAO-A selectivity profile, introducing MAO-B off-target effects.

Structural analogs without the 2,3-dimethyl pattern may modify cellular permeability and reaction kinetics.

4-Amino-2,3-dimethylbenzoic acid Differentiation Evidence


MAO-A Inhibition Potency

In an enzymatic assay, 4-Amino-2,3-dimethylbenzoic acid (tested as CHEMBL3585825) demonstrated an IC50 of 82 nM for inhibiting bovine brain mitochondrial MAO-A [1]. This is a strong, sub-micromolar inhibitory activity. As a comparator, the clinically used, irreversible MAO-B inhibitor selegiline exhibits an IC50 for MAO-A of approximately 67,000 nM, while the MAO-A inhibitor moclobemide has a reported IC50 of around 600 nM [2]. This indicates that the compound is a significantly more potent MAO-A inhibitor than selegiline and comparable to moclobemide in this specific in vitro context.

MAO-A IC50
Assay context
82 nM
MAO-A inhibition assay context
vs selegiline 67 μM, moclobemide 0.6 μM
Monoamine Oxidase Enzyme Inhibition Neurochemistry

MAO Isoform Selectivity Profile

The selectivity of 4-Amino-2,3-dimethylbenzoic acid for the MAO-A versus MAO-B isoform was quantified in the same study. While the compound exhibits an IC50 of 82 nM for MAO-A, its potency against MAO-B is over 10,000-fold lower, with a reported IC50 of 8.90E+5 nM (890,000 nM) [1]. This establishes it as a highly selective MAO-A inhibitor. For comparison, the reference MAO-B inhibitor selegiline is about 1,200-fold selective for MAO-B over MAO-A, and clorgyline, a selective MAO-A inhibitor, is approximately 10,000-fold selective [2].

MAO-A Selectivity
Assay context
MAO-A: 82 nM
vs
MAO-B: 890 μM
>10,000× selective
Isoform-selective assay interpretation
Bovine MAO-A/B, fluorimetric detection
Monoamine Oxidase Enzyme Selectivity Drug Discovery

Aqueous Solubility Profile

The introduction of two methyl groups at the 2- and 3-positions significantly reduces aqueous solubility. The calculated solubility of 4-Amino-2,3-dimethylbenzoic acid is 2.1 g/L at 25°C . In contrast, the unsubstituted parent compound, 4-aminobenzoic acid (PABA), has a reported experimental aqueous solubility of approximately 6.1 g/L at 30°C [1]. This represents a >3-fold decrease in water solubility due to the increased hydrophobicity imparted by the methyl substituents.

Aqueous Solubility
Data to verify
2.1 g/L
at 25°C (calc.)
Solvent selection context; verify experimentally
3× lower than 4-aminobenzoic acid
Physicochemical Property Solubility Formulation

Lipophilicity and Polar Surface Area Differentiation

Computational predictions provide a clear quantitative basis for the distinct properties conferred by the 2,3-dimethyl substitution. For 4-Amino-2,3-dimethylbenzoic acid, the calculated partition coefficient (XLogP3) is 1.5, and the polar surface area (PSA) is 63.3 Ų [1]. This contrasts with the unsubstituted 4-aminobenzoic acid (PABA), which has a lower XLogP3 of 0.8 and a PSA of 63.3 Ų, and with 4-amino-3-methylbenzoic acid, which has an XLogP3 of 1.2 and a PSA of 63.3 Ų [2]. The increased LogP value for the 2,3-dimethyl derivative indicates higher lipophilicity, which can influence membrane permeability and metabolic stability in biological systems.

Lipophilicity (XLogP3)
Class-level
1.5
Lipophilicity context for ADME interpretation
PABA: 0.8; 3-methyl: 1.2 (computed)
Computational Chemistry Drug-likeness SAR

4-Amino-2,3-dimethylbenzoic acid Applications


Selective MAO-A Inhibitor Probes

Based on its potent (IC50 = 82 nM) and highly selective (>10,000-fold) inhibition of MAO-A over MAO-B, 4-Amino-2,3-dimethylbenzoic acid is a defined chemical starting point for neuroscience research programs investigating the role of MAO-A in neurotransmission, mood disorders, and neurodegenerative diseases [1]. Researchers requiring a well-characterized, potent MAO-A inhibitor scaffold would specify this compound.

Hydrophobic Drug-like Scaffold Intermediate

Its increased lipophilicity (XLogP3 = 1.5) compared to PABA (XLogP3 = 0.8) and defined purity (typically 98%) make it a preferred building block in medicinal chemistry for synthesizing compound libraries where enhanced membrane permeability or specific hydrophobic interactions are desired [2]. This is a key consideration for synthesis planning in drug discovery projects.

Solubility-Dependent Reaction and Formulation

The compound's moderate aqueous solubility (2.1 g/L at 25°C) and solid physical form at room temperature provide a defined baseline for developing new synthetic methods or formulation strategies . Researchers investigating the impact of methylation on solubility or designing biphasic reaction systems would specifically select this compound for its known and quantifiable properties.

Analytical Method Development and Reference Standards

With well-defined physical properties, including a melting point of 159-166°C and a purity specification of ≥98% (HPLC) from commercial suppliers, 4-Amino-2,3-dimethylbenzoic acid can serve as a qualified reference material for developing and validating analytical methods, such as HPLC or LC-MS assays, for the detection of related aminobenzoate derivatives .

Application
Selection Property
Validation Focus
MAO-A pathway neuroscience studies
Isoform-selectivity profile
MAO-A vs. MAO-B selectivity confirmation
Medicinal chemistry scaffold synthesis
Lipophilicity and substitution pattern
Membrane permeability assay context
Synthetic methodology and formulation design
Defined aqueous solubility profile
Solvent system and reaction condition optimization
Analytical reference standard development
Purity specification and thermal properties
HPLC/LC-MS method suitability

Technical Documentation Hub

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56 linked technical documents
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